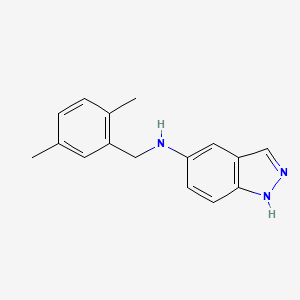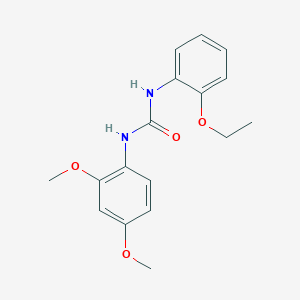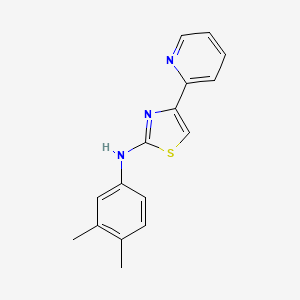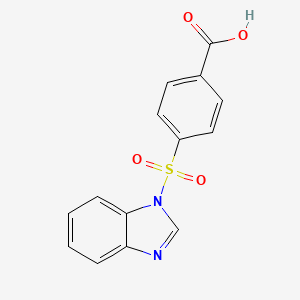
N-(2,5-dimethylbenzyl)-1H-indazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylbenzyl)-1H-indazol-5-amine, commonly known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIA belongs to the class of indazole compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor and antimicrobial effects.
Wirkmechanismus
DMIA exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. DMIA also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, DMIA has been found to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell walls.
Biochemical and Physiological Effects:
DMIA has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in animal models of inflammation. Additionally, DMIA has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, DMIA has been found to inhibit the growth of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
DMIA offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMIA exhibits potent biological activity at low concentrations, making it a cost-effective option for experiments. However, DMIA also has some limitations. It is highly insoluble in water, which can make it difficult to use in aqueous solutions. Furthermore, DMIA has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
DMIA has shown promising potential for its therapeutic applications, and future research should focus on exploring its efficacy in various diseases. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and improved solubility could expand the use of DMIA in lab experiments. Overall, DMIA represents a promising avenue for the development of novel therapeutic agents.
Synthesemethoden
DMIA can be synthesized through a multi-step procedure that involves the reaction of 2,5-dimethylbenzylamine with 2-chloro-1H-indazole in the presence of a base, followed by reduction of the resulting intermediate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
DMIA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, DMIA has been found to have antitumor activity by inducing apoptosis in cancer cells. Furthermore, DMIA has been shown to possess antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-3-4-12(2)13(7-11)9-17-15-5-6-16-14(8-15)10-18-19-16/h3-8,10,17H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKWFKKNKDNWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5456382 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)
![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)

![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)

